Methyl 3-chloro-4-nitrobenzoate
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Overview
Description
Methyl 3-chloro-4-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a chlorine atom and the hydrogen atom at the fourth position is replaced by a nitro group. This compound is commonly used in organic synthesis and various chemical reactions due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 3-chloro-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are not explicitly mentioned in the available literature. More research is needed to identify the specific targets of this compound.
Mode of Action
Nitro compounds generally undergo various chemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the molecular structure and properties of the compound.
Biochemical Pathways
Nitro compounds can be involved in a variety of biochemical processes due to their reactivity
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
As a nitro compound, it may undergo various chemical reactions that could potentially lead to changes at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity. It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-nitrobenzoate can be synthesized through several methods. One common method involves the nitration of methyl 3-chlorobenzoate. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is methyl 3-chloro-4-aminobenzoate.
Ester Hydrolysis: The products are 3-chloro-4-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 3-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-chloro-4-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-nitrobenzoate: This compound has the chlorine and nitro groups at different positions, leading to different reactivity and applications.
Methyl 3-nitrobenzoate: Lacks the chlorine atom, which affects its chemical properties and reactivity.
Methyl 4-nitrobenzoate: Similar to methyl 3-nitrobenzoate but with the nitro group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKNDYXGXJKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608081 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-48-7 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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